4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide
Overview
Description
4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C15H15NO4S and a molecular weight of 305.35 g/mol . This compound is characterized by the presence of an acetyl group, a methoxyphenyl group, and a benzenesulfonamide moiety. It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
Given its potential use in proteomics research , it may influence protein synthesis or degradation pathways
Pharmacokinetics
The compound’s molecular weight of 30535 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
As a potential proteomics research tool , it may influence protein expression or function, leading to changes at the cellular level
Action Environment
The compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide typically involves the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the acetylated aniline derivative with sulfonyl chloride in the presence of a base like triethylamine.
Methoxylation: The methoxy group is introduced through the reaction of the sulfonamide derivative with methoxybenzene in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(1-naphthyl)benzenesulfonamide: A derivative with similar structural features but different biological activities.
N-(4-methylphenyl)benzenesulfonamide: Another sulfonamide derivative with distinct chemical properties and applications.
Uniqueness
4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound in cancer research and potential therapeutic applications .
Properties
IUPAC Name |
4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11(17)12-3-9-15(10-4-12)21(18,19)16-13-5-7-14(20-2)8-6-13/h3-10,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHWCUFAXSXPNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601247453 | |
Record name | 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601247453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736948-73-5 | |
Record name | 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=736948-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601247453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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